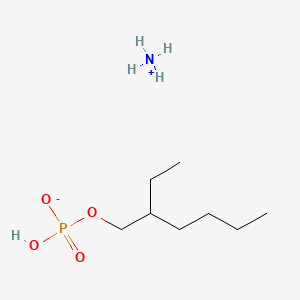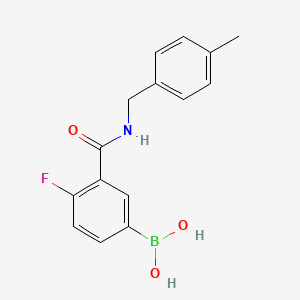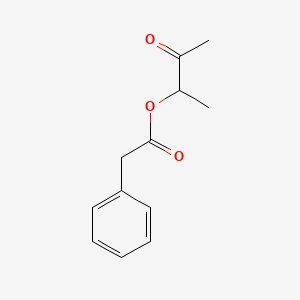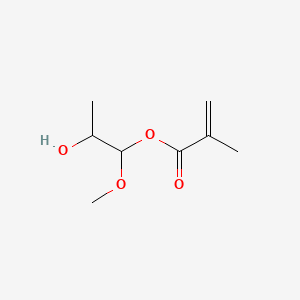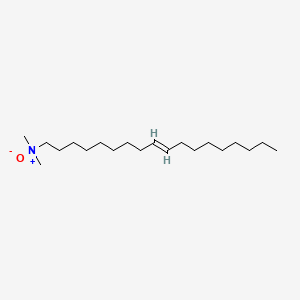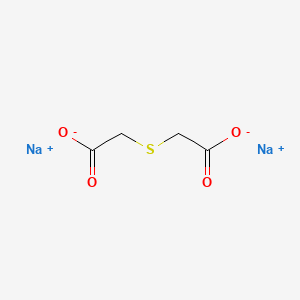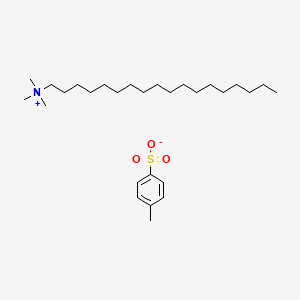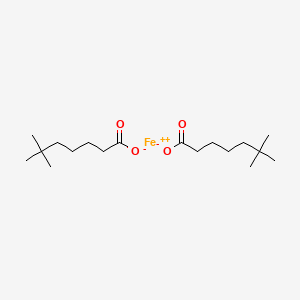
Iron bis(neonanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron bis(neonanoate) is a coordination compound with the molecular formula C18H34FeO4 It is composed of iron(II) ion coordinated with two neonanoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron bis(neonanoate) can be synthesized through the reaction of iron(II) chloride with neonanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol. The general reaction is as follows:
FeCl2+2C9H18O2→Fe(C9H18O2)2+2HCl
Industrial Production Methods: Industrial production of iron bis(neonanoate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iron bis(neonanoate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The neonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different carboxylic acids or amines.
Major Products:
Oxidation: Iron(III) bis(neonanoate).
Reduction: Iron(II) bis(neonanoate).
Substitution: New iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron bis(neonanoate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Materials Science: The compound is explored for its potential in the development of magnetic materials and nanomaterials.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent and its role in biological systems.
Wirkmechanismus
The mechanism of action of iron bis(neonanoate) involves the coordination of the iron center with the neonanoate ligands. The iron center can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Iron bis(oxalate): Similar coordination compound with oxalate ligands.
Iron bis(acetate): Iron coordinated with acetate ligands.
Iron bis(benzoate): Iron coordinated with benzoate ligands.
Comparison: Iron bis(neonanoate) is unique due to the presence of neonanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands
Eigenschaften
CAS-Nummer |
93981-36-3 |
|---|---|
Molekularformel |
C18H34FeO4 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
6,6-dimethylheptanoate;iron(2+) |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
LHEBIZLQMZIPFB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



